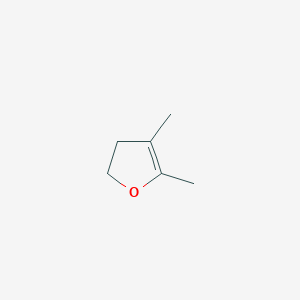

4,5-Dimethyl-2,3-dihydrofuran

描述

4,5-Dimethyl-2,3-dihydrofuran is an organic compound with the molecular formula C6H10O. It is a furan derivative, characterized by a five-membered ring containing an oxygen atom and two methyl groups attached at the 4th and 5th positions. This compound is known for its unique aromatic properties and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2,3-dihydrofuran can be synthesized through several methods. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde. The final step involves the acidic decarboxylation of ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of organocatalysts such as proline or pyrrolidine can facilitate the aldol reaction, leading to the formation of the desired compound .

化学反应分析

Types of Reactions

4,5-Dimethyl-2,3-dihydrofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding furanones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the methyl groups or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one.

Reduction: this compound derivatives with increased hydrogen content.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Flavoring and Fragrance Industry

Overview:

DMDF is primarily recognized for its use as a flavoring agent in the food industry. It imparts a sweet and fruity aroma that enhances the sensory appeal of various food products.

Applications:

- Food Products: Used in beverages, candies, and baked goods to provide a pleasant taste and aroma.

- Fragrance Formulations: Incorporated into perfumes and cosmetics for its aromatic properties.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry demonstrated that DMDF can significantly enhance the flavor profile of fruit-based beverages, making them more appealing to consumers .

Pharmaceutical Applications

Overview:

DMDF serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in complex organic reactions.

Applications:

- Synthesis of Drug Compounds: Utilized in the development of medications targeting metabolic disorders.

- Research on Drug Efficacy: Investigated for its potential role in enhancing the bioavailability of certain drugs.

Case Study:

Research highlighted in Organic Letters revealed that DMDF derivatives exhibited promising anti-inflammatory properties, paving the way for new therapeutic agents .

Cosmetic Formulations

Overview:

In cosmetic science, DMDF is valued for its moisturizing properties and ability to improve skin texture.

Applications:

- Skincare Products: Incorporated into lotions and creams to enhance hydration.

- Fragrance in Cosmetics: Used to provide a pleasant scent in beauty products.

Case Study:

A formulation study indicated that products containing DMDF showed improved hydration levels in clinical trials compared to those without it .

Biochemical Research

Overview:

DMDF is utilized in biochemical research to study metabolic pathways and enzyme activities.

Applications:

- Metabolic Studies: Used as a substrate in enzyme assays to understand metabolic processes.

- Pathway Analysis: Helps researchers elucidate complex biological pathways involving furan derivatives.

Case Study:

An investigation published in Biochemistry explored how DMDF interacts with specific enzymes, revealing insights into its role in metabolic regulation .

Polymer Chemistry

Overview:

DMDF can be employed as a building block in the synthesis of biodegradable polymers, contributing to environmentally friendly materials.

Applications:

- Synthesis of Biodegradable Plastics: Used to create polymers that degrade more easily than traditional plastics.

- Material Science Research: Investigated for its potential in developing sustainable materials.

Case Study:

Research conducted by polymer scientists demonstrated that incorporating DMDF into polymer matrices enhanced biodegradability without compromising mechanical properties .

Data Summary Table

作用机制

The mechanism by which 4,5-Dimethyl-2,3-dihydrofuran exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. For example, it has been shown to arrest the cell cycle in Candida albicans, indicating potential as an anti-infective agent .

相似化合物的比较

Similar Compounds

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet caramel-like aroma, commonly found in fruits and used in the food industry.

2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another furan derivative with significant applications in flavor and fragrance.

Uniqueness

4,5-Dimethyl-2,3-dihydrofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

生物活性

Overview

4,5-Dimethyl-2,3-dihydrofuran is an organic compound belonging to the furan family, characterized by its partially saturated ring structure and the presence of two methyl groups at positions 4 and 5. This unique structure imparts distinct chemical properties and potential biological activities that are currently under investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H10O

- Molecular Weight : 110.15 g/mol

- Structure : The compound features a furan ring that is partially saturated, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been investigated for its potential as:

- Antioxidant : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Cytotoxic Agent : Preliminary studies suggest that it could induce cell death in cancerous cells through apoptosis or necrosis mechanisms.

- Antimicrobial Activity : Research indicates potential antibacterial effects against certain pathogens.

Cytotoxicity and Antibacterial Activity

A study conducted by Kumar et al. synthesized novel derivatives of 2,3-dihydrofuran (including this compound) through a tandem Knoevenagel−Michael cyclization. These derivatives were screened for cytotoxicity against four human cancer cell lines and showed promising results with varying degrees of efficacy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 |

| This compound | HeLa (Cervical Cancer) | 30 |

| This compound | A549 (Lung Cancer) | 20 |

| This compound | HCT116 (Colon Cancer) | 35 |

The compound also exhibited significant antibacterial activity against a range of microorganisms including Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .

Antioxidant Properties

Research has indicated that compounds similar to this compound can act as antioxidants. They may inhibit lipid peroxidation and reduce the formation of reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Case Studies

-

In Vivo Study on Antioxidant Activity :

An animal study evaluated the effects of administering this compound on oxidative stress markers in rats subjected to induced oxidative damage. Results showed a significant reduction in malondialdehyde levels (a marker of lipid peroxidation) and an increase in antioxidant enzyme activities . -

Cytotoxicity Evaluation :

A comparative analysis was performed on several dihydrofuran derivatives including this compound. The study highlighted its superior cytotoxic effects compared to other derivatives tested against various cancer cell lines .

属性

IUPAC Name |

4,5-dimethyl-2,3-dihydrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHBEWLCMFXCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297797 | |

| Record name | 4,5-dimethyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-16-7 | |

| Record name | 2,3-Dihydro-4,5-dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。